![molecular formula C15H13FN4O2 B2427694 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797329-13-5](/img/structure/B2427694.png)
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide, also known as FP-6, is a small molecule compound that has been studied for its potential therapeutic applications. It was first synthesized in 2012 by researchers at the University of Texas at Austin.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging Applications
One significant application of related compounds is in the field of positron emission tomography (PET) imaging. For instance, compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, such as DPA-714, have been designed for radiosynthesis with fluorine-18, enabling in vivo imaging of the translocator protein (18 kDa) with PET. This application highlights the potential of these compounds in neurological and oncological research, providing insights into disease mechanisms and therapeutic responses (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Further, the structural framework of pyrazolo[1,5-a]pyrimidine has been utilized to synthesize compounds with significant antitumor and antimicrobial activities. By varying substituents, researchers have developed molecules exhibiting cytotoxic effects against human cancer cell lines and inhibitory effects against various microbial strains, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Cognitive Impairment Treatment
Another research avenue involves the development of phosphodiesterase 1 (PDE1) inhibitors from the class of 3-aminopyrazolo[3,4-d]pyrimidinones, aiming to treat cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These compounds have shown promising efficacy in preclinical models, demonstrating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in central nervous system disorders (Li et al., 2016).
Tumor Imaging with Positron Emission Tomography
Compounds derived from pyrazolo[1,5-a]pyrimidine have also been explored for tumor imaging with PET. Modifications to improve water solubility and pharmacokinetics have led to derivatives with enhanced tumor uptake and contrast, beneficial for the non-invasive diagnosis and monitoring of cancer progression (Xu et al., 2012).
Peripheral Benzodiazepine Receptor Ligands
Additionally, new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been synthesized as selective peripheral benzodiazepine receptor (PBR) ligands. These compounds have been evaluated for their binding affinity and ability to modulate steroid biosynthesis, indicating their potential use in studying and modulating peripheral benzodiazepine receptors, which play roles in inflammation, neurosteroidogenesis, and cellular respiration (Selleri et al., 2005).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-10-6-14-17-7-11(8-20(14)19-10)18-15(21)9-22-13-5-3-2-4-12(13)16/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWCNPOAIOPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.